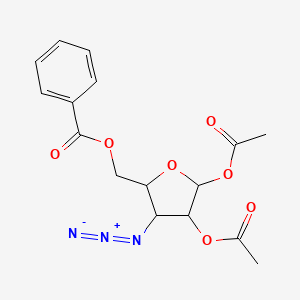

1,2-Di-O-acetyl-3-azido-3-deoxy-5-O-benzoyl-D-ribofuranose

Description

1,2-Di-O-acetyl-3-azido-3-deoxy-5-O-benzoyl-D-ribofuranose (CAS: 4613-71-2) is a highly functionalized ribofuranose derivative critical in nucleoside and carbohydrate chemistry. Its structure features acetyl groups at the C1 and C2 positions, a benzoyl group at C5, and an azido substituent at C3, replacing the hydroxyl group through deoxygenation. This compound is widely utilized in synthesizing modified nucleosides and oligonucleotides due to its reactive azide group, which enables click chemistry applications such as Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) for bioconjugation .

Properties

Molecular Formula |

C16H17N3O7 |

|---|---|

Molecular Weight |

363.32 g/mol |

IUPAC Name |

(4,5-diacetyloxy-3-azidooxolan-2-yl)methyl benzoate |

InChI |

InChI=1S/C16H17N3O7/c1-9(20)24-14-13(18-19-17)12(26-16(14)25-10(2)21)8-23-15(22)11-6-4-3-5-7-11/h3-7,12-14,16H,8H2,1-2H3 |

InChI Key |

NLRNMHPVJWQBIY-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)OC1C(C(OC1OC(=O)C)COC(=O)C2=CC=CC=C2)N=[N+]=[N-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,2-Di-O-acetyl-3-azido-3-deoxy-5-O-benzoyl-D-ribofuranose typically involves multiple steps One common method starts with the acetylation of ribofuranose to introduce acetyl groups at the 1 and 2 positionsFinally, the benzoyl group is added at the 5 position using a benzoylation reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common solvents used in these reactions include chloroform and acetic anhydride, and the reactions are typically carried out under controlled temperatures and pressures .

Chemical Reactions Analysis

Nucleophilic Substitution at the Azido Group

The 3-azido group undergoes nucleophilic displacement under controlled conditions. This reaction is pivotal for introducing amine or heteroatom functionalities:

Mechanistic Insight : The Staudinger reaction proceeds via iminophosphorane intermediate formation, followed by hydrolysis to yield primary amines. Copper-catalyzed azide-alkyne cycloaddition (CuAAC) enables bioorthogonal labeling applications .

Hydrolysis of Protective Groups

Controlled removal of acetyl and benzoyl groups facilitates subsequent functionalization:

Key Observation : Benzoyl groups exhibit higher stability under basic conditions compared to acetyl groups, enabling sequential deprotection .

Reduction of the Azido Moiety

Catalytic hydrogenation provides access to amines without disturbing ester protections:

| Method | Catalyst | Conditions | Product | Purity | References |

|---|---|---|---|---|---|

| H₂, Pd/C (10%) | Ethanol, RT | 3-amino derivative | >95% (HPLC) | ||

| NaBH₄-CoCl₂ | THF, 40°C | Same as above | 88% |

Note : Hydrogenation preserves acetyl/benzoyl groups, making it preferable for stepwise synthesis.

Acetylation/Re-protection

Deprotected hydroxyl groups can be re-acetylated for further modifications:

| Substrate | Reagents | Conditions | Product | Yield | References |

|---|---|---|---|---|---|

| 1,2-diol intermediate | Ac₂O, DMAP, pyridine | RT, 2 hrs | Re-acetylated derivative | 92% |

Application : This step is critical in iterative synthesis workflows for nucleoside analogs .

Stability Under Synthetic Conditions

The compound demonstrates notable stability across diverse reaction environments:

| Condition | Temperature | Time | Degradation Observed | References |

|---|---|---|---|---|

| pH 7.4 buffer | 37°C | 24 hrs | <5% | |

| Anhydrous DMF | 80°C | 6 hrs | 12% |

Comparative Reactivity of Analogous Compounds

Structural variations significantly alter reaction outcomes:

| Compound | Azido Substitution | Hydrolysis Rate (Acetyl) | Nucleophilic Activity |

|---|---|---|---|

| 3-azido-3-deoxy-5-O-toluoyl derivative | Identical | 1.2× faster | Comparable |

| 3-fluoro-3-deoxy analog | Fluorine at C3 | 0.7× slower | Reduced |

Scientific Research Applications

1,2-Di-O-acetyl-3-azido-3-deoxy-5-O-benzoyl-D-ribofuranose has several scientific research applications:

Chemistry: Used as a reagent in click chemistry for the synthesis of complex molecules.

Biology: Employed in the study of nucleoside analogs and their interactions with biological systems.

Medicine: Investigated for its potential antiviral properties against viruses such as HIV, HSV, and HCV.

Industry: Utilized in the synthesis of various pharmaceuticals and biologically active compounds.

Mechanism of Action

The mechanism of action of 1,2-Di-O-acetyl-3-azido-3-deoxy-5-O-benzoyl-D-ribofuranose involves its ability to participate in click chemistry reactions. The azido group can react with alkynes to form stable triazole rings, which are important in drug discovery and development. Additionally, as a nucleoside analog, it can inhibit DNA synthesis and induce apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

Functional Group Reactivity

- Azide vs. Benzyl/Silyl Groups: The C3 azide enables click chemistry, whereas benzyl or silyl groups in analogs (e.g., 5-O-benzoyl-1,2-anhydro-3-O-benzyl-α-D-ribofuranose) are inert, limiting their utility in bioconjugation .

- Acetyl vs. Benzoyl Protection : Acetyl groups at C1/C2 offer easier deprotection under mild basic conditions compared to benzoyl groups, which require stronger nucleophiles .

Research Findings and Key Insights

- Synthetic Advantages : The target compound’s synthesis avoids costly or niche reagents, improving scalability .

- Safety Considerations : Requires stringent handling protocols due to azide-related toxicity and benzoyl group irritancy .

- Comparative Reactivity : The C3 azide outperforms benzyl or silyl-protected analogs in modular synthesis, as demonstrated in nucleoside analog libraries .

Biological Activity

1,2-Di-O-acetyl-3-azido-3-deoxy-5-O-benzoyl-D-ribofuranose (CAS Number: 120143-22-8) is a carbohydrate derivative with significant implications in medicinal chemistry, particularly as a purine nucleoside analog. Its structure consists of a ribofuranose moiety modified with acetyl and azido groups, which contributes to its biological activity. This compound has garnered attention for its potential antiviral and antitumor properties.

- Molecular Formula: C17H19N3O7

- Molecular Weight: 377.35 g/mol

- Structure: The compound features a ribofuranose backbone with multiple functional groups that enhance its reactivity and biological interactions.

Biological Activity Overview

1,2-Di-O-acetyl-3-azido-3-deoxy-5-O-benzoyl-D-ribofuranose exhibits several biological activities, primarily through its role as a nucleoside analog. It has been studied for its potential effects on various cellular processes, including:

- Antiviral Activity: As a purine nucleoside analog, it may interfere with viral replication by mimicking natural nucleosides. However, studies have shown mixed results regarding its efficacy against specific viruses.

- Antitumor Activity: Preliminary research indicates that this compound may possess antitumor properties, potentially disrupting cancer cell proliferation through mechanisms similar to other nucleoside analogs.

Antiviral Studies

Research conducted on various nucleoside analogs has indicated that while some derivatives exhibit significant antiviral activity, others like 1,2-Di-O-acetyl-3-azido-3-deoxy-5-O-benzoyl-D-ribofuranose have not shown marked cytostatic or antiviral effects in vitro .

Case Studies

- Synthesis and Testing of Analogues: A study synthesized various 3'-C-branched 3'-deoxy adenine nucleosides from similar carbohydrate derivatives. While some showed promise, none exhibited significant cytostatic or antiviral activity .

- Chemical Synthesis Techniques: The preparation of this compound involves advanced chemosynthesis techniques that allow for the manipulation of the ribofuranose structure to enhance biological activity .

Data Table: Biological Activities of Related Compounds

Q & A

Q. What are the standard synthetic pathways for preparing 1,2-Di-O-acetyl-3-azido-3-deoxy-5-O-benzoyl-D-ribofuranose, and what key intermediates are involved?

The synthesis typically begins with protected ribofuranose derivatives. For example, benzoylation at the 5-position is achieved using benzoyl chloride under anhydrous conditions, followed by acetylation at the 1- and 2-positions. The 3-hydroxyl group is replaced with an azide via nucleophilic substitution, often using sodium azide and a mesylate intermediate. Key intermediates include 3-O-mesyl derivatives (e.g., 3-O-mesyl-1,2-O-isopropylidene-ribofuranose) and benzoylated precursors like 5-O-benzoyl-ribofuranose .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral markers should be prioritized?

- NMR Spectroscopy : NMR is critical for confirming stereochemistry. The coupling constant of H-1 (anomeric proton) distinguishes α- and β-anomers: α-anomers exhibit , while β-anomers show .

- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight and fragmentation patterns, particularly for verifying azide incorporation.

- IR Spectroscopy : The azide stretch (~2100 cm) is a key marker .

Q. What are the primary applications of this compound in nucleoside analog development?

It serves as a precursor for antiviral and anticancer nucleosides. The 3-azido group can be reduced to an amine for further functionalization (e.g., forming triazole linkages via click chemistry) or replaced with other substituents to modulate bioactivity. This scaffold is pivotal in developing prodrugs targeting viral polymerases .

Advanced Research Questions

Q. How can researchers optimize the yield of 3-azido substitution while minimizing side reactions?

- Reaction Conditions : Use polar aprotic solvents (e.g., DMF) to stabilize the transition state.

- Protecting Groups : Ensure complete protection of other hydroxyl groups (e.g., acetyl or benzoyl) to prevent competing acyl migrations.

- Azide Source : Employ tetrabutylammonium azide for improved solubility and reactivity in organic media. Contradictions in yields across studies (e.g., 45–69% in similar syntheses) suggest sensitivity to moisture and temperature control .

Q. How do researchers resolve discrepancies in NMR data when confirming stereochemistry?

Discrepancies often arise from anomeric mixtures or acyl migration. Strategies include:

- Dynamic NMR : Monitoring temperature-dependent shifts to identify equilibrating species.

- Comparative Analysis : Cross-referencing coupling constants with literature (e.g., values for 3-azido derivatives).

- Crystallography : Single-crystal X-ray diffraction provides unambiguous confirmation .

Q. What challenges arise in scaling up synthesis while maintaining stereochemical integrity?

- Purification : Chromatography becomes impractical; alternative methods like recrystallization or selective hydrolysis are needed.

- Reaction Control : Exothermic azide substitutions require precise temperature control to avoid racemization.

- Intermediate Stability : Mesylate intermediates are hygroscopic and prone to degradation, necessitating inert atmospheres .

Q. What protective group strategies prevent undesired deprotection or acyl migration?

- Benzoyl vs. Acetyl : Benzoyl groups are more stable under acidic conditions but require harsher deprotection (e.g., NH/MeOH). Acetyl groups are labile but suitable for stepwise deprotection.

- Orthogonal Protection : Use isopropylidene groups for transient protection during azide introduction .

Data and Contradictions

- Spectral Data : Conflicting NMR signals for H-1 in similar compounds (e.g., singlet at 3.43 vs. 3.88) may indicate varying degrees of anomerization or solvent effects .

- Yield Variability : Benzoylation steps report yields ranging from 45% to 69%, highlighting sensitivity to reagent purity and reaction time .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.